molecular formula C₂₀H₂₇N₃O₂ B560604 H3 receptor-MO-1 CAS No. 1240914-03-7

H3 receptor-MO-1

Cat. No.: B560604
CAS No.: 1240914-03-7
M. Wt: 341.45
InChI Key: NJJBLDDRYMCIMQ-XWIAVFTESA-N
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Description

H3 receptor-MO-1 is a potent modulator of the histamine H3 receptor, which is a G-protein coupled receptor primarily found in the central nervous system. This compound is utilized in the study of neurodegeneration and cognitive disorders due to its ability to modulate neurotransmitter release .

Preparation Methods

The preparation of H3 receptor-MO-1 involves synthetic routes that typically include the use of advanced organic synthesis techniques. The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally involve the construction of the core structure followed by functional group modifications to achieve the desired activity . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

H3 receptor-MO-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the core structure of this compound.

Scientific Research Applications

H3 receptor-MO-1 has several scientific research applications:

    Chemistry: It is used to study the structure-activity relationships of histamine H3 receptor modulators.

    Biology: It helps in understanding the role of histamine H3 receptors in various biological processes, including neurotransmitter release and signal transduction.

    Medicine: It is investigated for its potential therapeutic applications in treating neurodegenerative diseases, cognitive disorders, and sleep disorders.

    Industry: It may be used in the development of new pharmaceuticals targeting histamine H3 receptors.

Mechanism of Action

H3 receptor-MO-1 exerts its effects by binding to the histamine H3 receptor, which is a G-protein coupled receptor. This binding modulates the release of various neurotransmitters, including histamine, acetylcholine, and dopamine. The molecular targets involved include the histamine H3 receptor itself and the downstream signaling pathways that regulate neurotransmitter release .

Comparison with Similar Compounds

H3 receptor-MO-1 is unique compared to other histamine receptor modulators due to its specific activity at the histamine H3 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific receptor targets and therapeutic applications.

Properties

CAS No.

1240914-03-7

Molecular Formula

C₂₀H₂₇N₃O₂

Molecular Weight

341.45

IUPAC Name

4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide

InChI

InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1

InChI Key

NJJBLDDRYMCIMQ-XWIAVFTESA-N

SMILES

CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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